molecular formula C23H19N5O3S B12040627 N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12040627
M. Wt: 445.5 g/mol
InChI Key: NWMSZHBYYFRPHV-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-containing acetamides, characterized by a triazole core substituted with a 4-methylphenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 1,3-benzodioxol-5-yl group.

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O3S/c1-15-2-5-18(6-3-15)28-22(16-8-10-24-11-9-16)26-27-23(28)32-13-21(29)25-17-4-7-19-20(12-17)31-14-30-19/h2-12H,13-14H2,1H3,(H,25,29)

InChI Key

NWMSZHBYYFRPHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and triazole derivatives, followed by their coupling under specific conditions. Common reagents might include acylating agents, sulfur sources, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or triazole moieties.

    Reduction: Reduction reactions could target the acetamide or other functional groups.

    Substitution: Various substitution reactions might occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations among analogous compounds include modifications to:

  • Aryl/heteroaryl substituents on the triazole ring.
  • Acetamide-linked aromatic groups .
  • Alkyl/ether chains influencing solubility and bioavailability.
Compound Name Substituents (Triazole Positions 4/5) Acetamide Group Key Bioactivity Reference
Target Compound 4-(4-methylphenyl), 5-(pyridin-4-yl) N-(1,3-benzodioxol-5-yl) Not explicitly reported (inferred: antiproliferative)
N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-ethoxyphenyl), 5-(pyridin-3-yl) N-[4-(benzyloxy)phenyl] Antiproliferative (in vitro cancer models)
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 4-amino, 5-(2-pyridyl) N-(m-tolyl) Anti-exudative (reduced inflammation in rat models)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) N-(4-chloro-2-methoxy-5-methylphenyl) Enhanced solubility and bioavailability

Bioactivity Trends

  • Antiproliferative Activity : Compounds with pyridinyl groups (e.g., pyridin-3-yl or pyridin-4-yl) at position 5 of the triazole exhibit stronger interactions with kinase targets, as seen in derivatives tested against cancer cell lines . The target compound’s pyridin-4-yl group may confer similar activity.
  • Anti-inflammatory/Anti-exudative Effects : Substituents like m-tolyl or benzodioxol-5-yl enhance anti-inflammatory properties, likely through COX-2 inhibition or leukotriene modulation .
  • Solubility and Pharmacokinetics : Ethyl or ethoxy groups (e.g., in and ) improve lipophilicity, whereas polar groups like sulfamoyl () enhance aqueous solubility .

Structure-Activity Relationship (SAR) Insights

  • Triazole Position 4 : Bulky groups (e.g., 4-methylphenyl) improve target selectivity but may reduce metabolic stability .
  • Pyridinyl vs. Phenyl at Position 5 : Pyridinyl derivatives show superior binding to ATP pockets in kinases compared to phenyl analogues .
  • Acetamide Linker : N-(1,3-benzodioxol-5-yl) in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups .

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